

The Pharmacological Profile of SB-649868: A Technical Guide

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Compound of Interest

Compound Name: SB-649868

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Introduction

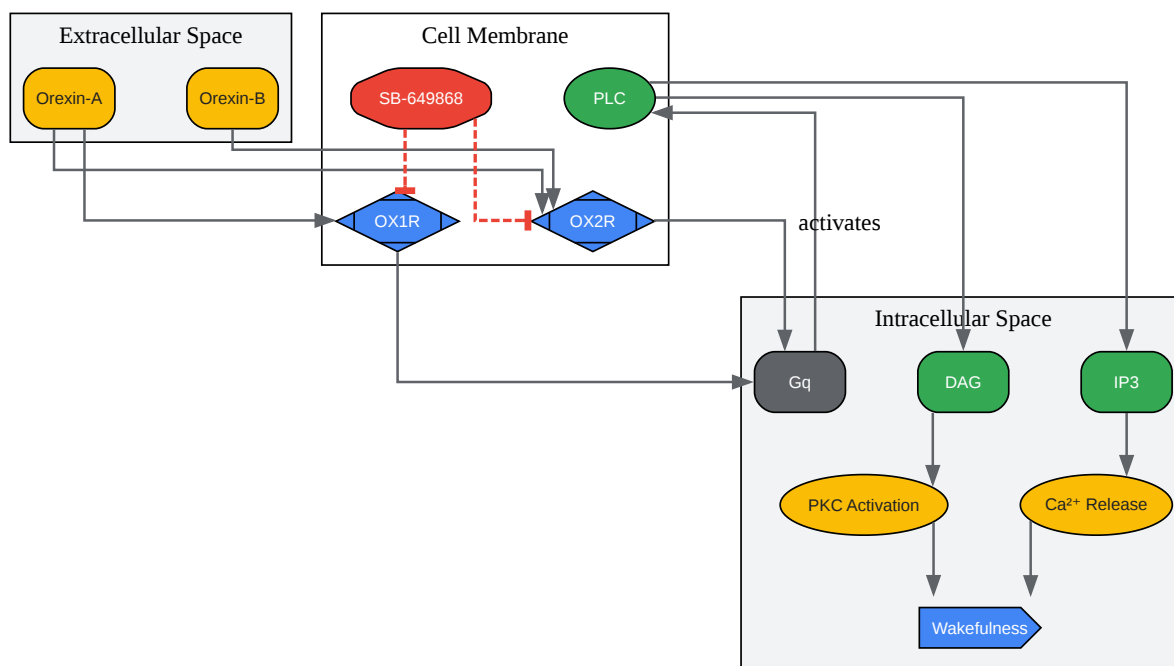
SB-649868 is a potent, orally active dual orexin receptor antagonist (DORA) that was under development by GlaxoSmithKline for the treatment of insomnia.[1] The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (orexin 1 receptor, OX1R; and orexin 2 receptor, OX2R), is a critical regulator of wakefulness and arousal. By competitively blocking the binding of orexin neuropeptides to both OX1R and OX2R, **SB-649868** mitigates the wake-promoting signals of the orexin system, thereby facilitating the initiation and maintenance of sleep.[2] This document provides a comprehensive technical overview of the pharmacological profile of **SB-649868**, detailing its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical findings.

Pharmacodynamics

Mechanism of Action & Signaling Pathway

SB-649868 functions as a competitive antagonist at both OX1 and OX2 receptors.[3] Orexin receptors are primarily coupled to the Gq/11 G-protein, which upon activation by orexin peptides, stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and activation of protein kinase

C (PKC), resulting in neuronal excitation and the promotion of wakefulness. **SB-649868** blocks these downstream effects by preventing the initial binding of orexin peptides to their receptors.



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Orexin signaling pathway and antagonism by **SB-649868**.

In Vitro Receptor Binding and Functional Activity

SB-649868 is a high-potency antagonist at both human orexin receptors. Radioligand binding assays and functional assays, such as inositol phosphate (IP1) accumulation, have been used to determine its affinity and antagonist properties. Notably, **SB-649868** exhibits slow binding kinetics, particularly at the OX1R, which may influence its pharmacological activity in vivo.[4][5]

Parameter	OX1 Receptor	OX2 Receptor	Reference
pKi (Binding Affinity)	9.4	9.5	[3]
pKi (Displacement Assay)	9.27	8.91	[3]
pKB (Functional Antagonism)	9.67	9.64	[3]

Pharmacokinetics

Phase I clinical trials have characterized the pharmacokinetic profile of **SB-649868** in healthy male volunteers.[6]

Parameter	Value	Conditions	Reference
Half-life ($t_{1/2}$)	3-6 hours	Single and multiple doses	[6]
Absorption	Rate of absorption increased in the fed state (increased Cmax), but total exposure (AUC) was similar to the fasted state.	Single ascending dose (10-80 mg)	[6]
Metabolism	Suggests CYP3A4 inhibition	Dose-dependent increase in simvastatin exposure	[6]

Preclinical In Vivo Efficacy

Studies in rat models demonstrated the sleep-promoting effects of **SB-649868**.

Animal Model	Doses	Key Findings	Reference
Rat	10 and 30 mg/kg	- Increased non-REM (NREM) and REM sleep.- Reduced sleep latency.- No motor impairment observed.	[1]

Clinical Efficacy

SB-649868 has undergone Phase I and Phase II clinical trials, demonstrating its efficacy in both healthy volunteers and patients with primary insomnia.

Phase I Studies in Healthy Volunteers

Study Population	Doses	Key Sleep Parameter Changes (vs. Placebo)	Reference
Healthy Volunteers	10-60 mg	- Dose-dependent decrease in Latency to Persistent Sleep (LPS).- Dose-dependent decrease in Wake After Sleep Onset (WASO).- Dose-dependent increase in Total Sleep Time (TST).	[2]
Healthy Volunteers (Traffic Noise Model)	10 mg	- TST increased by 17 min ($p<0.001$).- LPS significantly reduced ($p=0.003$).	[7][8]
Healthy Volunteers (Traffic Noise Model)	30 mg	- TST increased by 31 min ($p<0.001$).- WASO reduced by 14.7 min ($p<0.001$).- LPS significantly reduced ($p=0.003$).- REM sleep duration increased.	[7][8]

Phase II Study in Patients with Primary Insomnia

Study Population	Doses	Key Sleep Parameter Changes (vs. Placebo)	Reference
Male Patients with Primary Insomnia	10 mg	- TST increased by 22.4 min (p<0.001).- LPS reduced by 26.1 min (p<0.001).	[2]
Male Patients with Primary Insomnia	30 mg	- TST increased by 49.7 min (p<0.001).- LPS reduced by 33.0 min (p<0.001).- WASO reduced by 18.4 min (p≤0.001).	[2]
Male Patients with Primary Insomnia	60 mg	- TST increased by 69.8 min (p<0.001).- LPS reduced by 43.7 min (p<0.001).- WASO reduced by 29.0 min (p≤0.001).	[2]

Safety and Tolerability

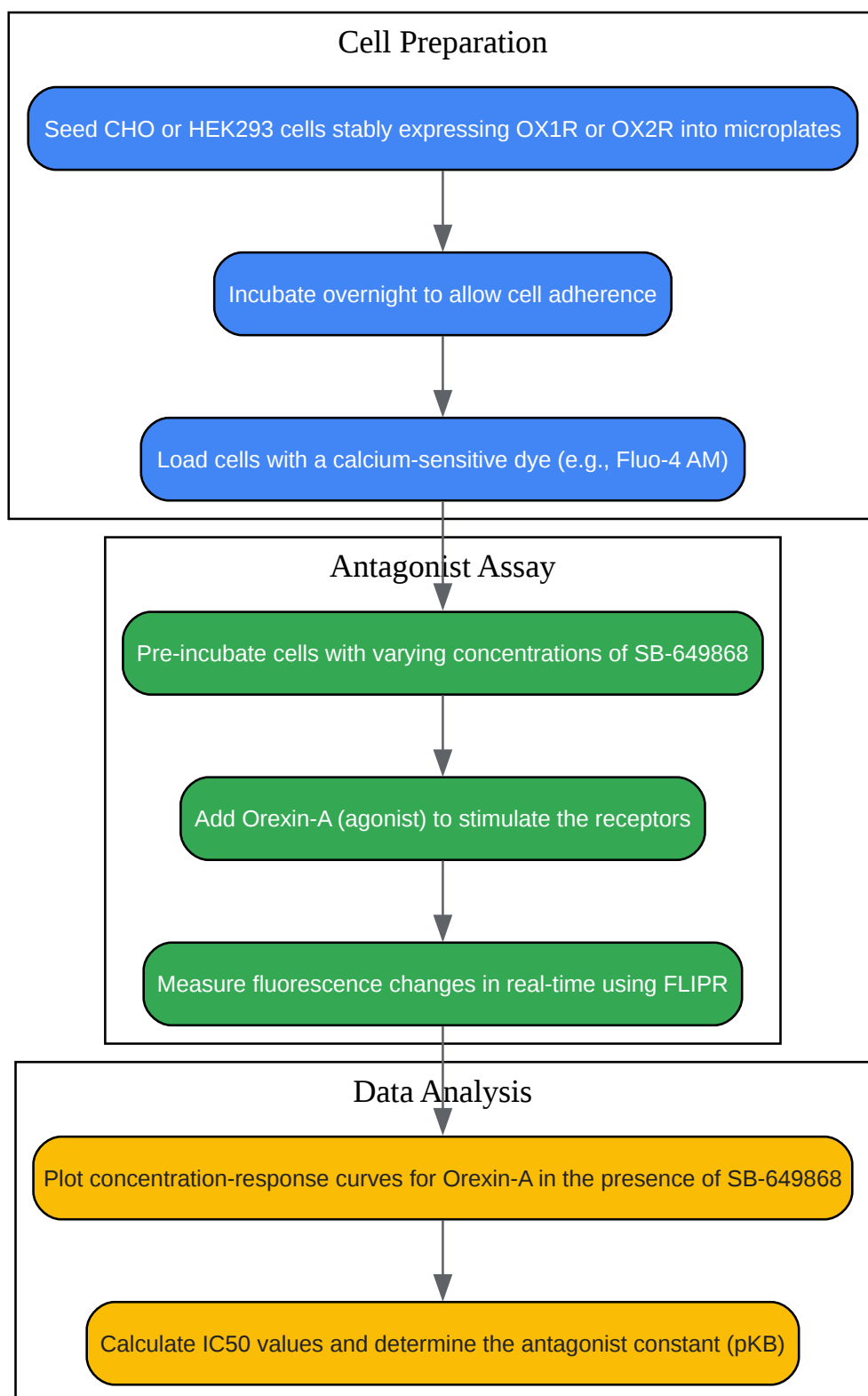
Across Phase I and II studies, **SB-649868** was generally well-tolerated.[2][6]

- Adverse Events: The most commonly reported adverse events were mechanism-related, including somnolence and fatigue, particularly at higher doses (60 mg and 80 mg).[6] In patients with insomnia, commonly reported events included headache, dry mouth, and nasopharyngitis.[1]
- Next-Day Effects: Next-morning testing in Phase I trials did not detect evidence of residual cognitive effects.[6]

Experimental Protocols

In Vitro Functional Assays: Calcium Mobilization

A common method to assess the functional antagonism of orexin receptors is through a calcium mobilization assay, typically using a Fluorometric Imaging Plate Reader (FLIPR).



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Generalized workflow for a calcium mobilization assay.

Methodology Overview:

- **Cell Culture:** Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human OX1R or OX2R are cultured in appropriate media and seeded into 96- or 384-well plates.[\[9\]](#)
- **Dye Loading:** Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye.
- **Compound Incubation:** The cells are then pre-incubated with various concentrations of the antagonist (**SB-649868**) for a specified period.[\[9\]](#)
- **Agonist Stimulation:** An orexin agonist (typically orexin-A) is added to the wells to stimulate the receptors.[\[9\]](#)
- **Signal Detection:** The plate is read using a FLIPR instrument, which measures the transient increase in intracellular calcium as a change in fluorescence intensity.
- **Data Analysis:** The ability of **SB-649868** to inhibit the orexin-A-induced calcium signal is quantified, and functional potency values (like pKB) are calculated from the concentration-response curves.[\[9\]](#)

Clinical Polysomnography (PSG) Protocol

Polysomnography is the gold standard for objectively measuring sleep parameters in clinical trials.

Methodology Overview:

- **Subject Enrollment:** Patients with a diagnosis of primary insomnia, confirmed by an initial PSG screening, are enrolled.[\[2\]](#)
- **Study Design:** A randomized, double-blind, placebo-controlled, crossover design is often employed. Subjects receive different treatments (e.g., placebo, 10 mg, 30 mg, 60 mg of **SB-649868**) on different nights, with a washout period in between.[\[2\]](#)

- Dosing: The investigational drug or placebo is administered at a set time before bedtime (e.g., 90 minutes).[2]
- PSG Recording: Continuous PSG recordings are performed overnight in a sleep laboratory. This includes electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) to monitor brain waves, eye movements, and muscle tone, respectively.
- Data Scoring & Analysis: The recorded data is scored by trained technicians to determine various sleep stages and events. Key endpoints such as TST, WASO, and LPS are calculated and statistically analyzed to compare the effects of **SB-649868** with placebo.[2]

Conclusion

SB-649868 is a potent dual orexin receptor antagonist with a well-defined pharmacological profile. It demonstrates high affinity and functional antagonism at both OX1 and OX2 receptors. Its pharmacokinetic profile, with a half-life of 3-6 hours, is suitable for an insomnia therapeutic. Preclinical and robust clinical data confirm its efficacy in promoting and maintaining sleep by significantly improving key sleep parameters such as total sleep time, wake after sleep onset, and latency to persistent sleep, with a favorable safety profile. Although its development appears to have been discontinued, the extensive data available for **SB-649868** provides a valuable reference for the continued development and understanding of orexin-based therapeutics.[1]

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